molecular formula C18H17ClN6O2 B2846311 7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione CAS No. 1014072-99-1

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione

Cat. No. B2846311
CAS RN: 1014072-99-1
M. Wt: 384.82
InChI Key: PZCOVLKSQJJSKM-UHFFFAOYSA-N
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Description

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H17ClN6O2 and its molecular weight is 384.82. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis and Chemical Properties

  • The compound's relevance in organic chemistry is highlighted through research on regioselective synthesis, demonstrating its utility in creating structurally complex molecules. For instance, studies have shown the synthesis of 6H-Pyrano[3,2‐e]pyrimidine‐2,4‐dione derivatives, underscoring the compound's versatility in organic synthesis (Majumdar & Das, 1998).

Biochemical Applications

  • In the biochemical domain, the compound's derivatives have been investigated for their binding affinity towards certain receptors, indicating potential applications in designing receptor-targeted therapies. A notable study revealed that new 8-aminoalkyl derivatives of purine-2,6-dione with various substituents showed promising affinity for 5-HT1A, 5-HT2A, and 5-HT7 receptors, suggesting their potential use in psychotropic drug development (Chłoń-Rzepa et al., 2013).

Material Science and Catalysis

  • The compound has also found applications in material science, particularly in the development of metal complexes. Research on 6-(3,5-Dimethylpyrazol-1-yl)purine derivatives forming metal complexes offers insights into metal-mediated base pairs, contributing to the understanding of nucleic acid interactions and the design of novel biomaterials (Sinha et al., 2015).

properties

IUPAC Name

7-[(3-chlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN6O2/c1-10-7-11(2)25(22-10)17-20-15-14(16(26)21-18(27)23(15)3)24(17)9-12-5-4-6-13(19)8-12/h4-8H,9H2,1-3H3,(H,21,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCOVLKSQJJSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=CC=C4)Cl)C(=O)NC(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-6-hydroxy-3-methyl-3,7-dihydro-2H-purin-2-one

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